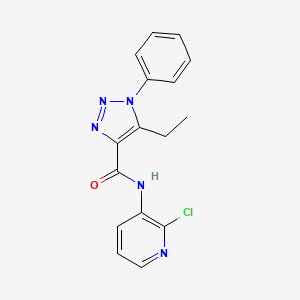
N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole-pyridine intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in drug discovery and development programs to identify new pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals and pesticides.
作用機序
The mechanism of action of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- N-(2-chloro-3-pyridinyl)-1-benzofuran-2-carboxamide
- N-(2-chloro-3-pyridinyl)isonicotinamide
- N-(2-chloro-3-pyridinyl)cyclohexanecarboxamide
Comparison:
- N-(2-chloro-3-pyridinyl)-1-benzofuran-2-carboxamide: Similar in structure but contains a benzofuran ring instead of a triazole ring, which may result in different biological activities and applications.
- N-(2-chloro-3-pyridinyl)isonicotinamide: Contains an isonicotinamide group, which can influence its chemical reactivity and biological properties.
- N-(2-chloro-3-pyridinyl)cyclohexanecarboxamide: Features a cyclohexane ring, which may affect its solubility and interaction with biological targets.
The uniqueness of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C16H14ClN5O |
|---|---|
分子量 |
327.77 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-2-13-14(16(23)19-12-9-6-10-18-15(12)17)20-21-22(13)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,19,23) |
InChIキー |
ZSQREIZQPIOWIU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


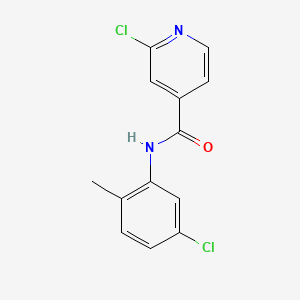
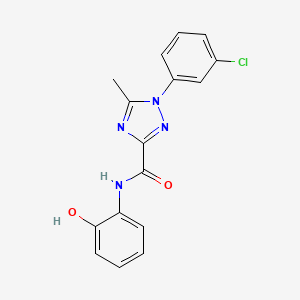
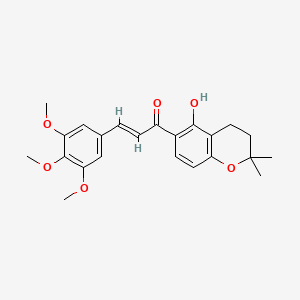

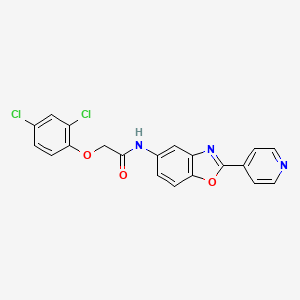
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
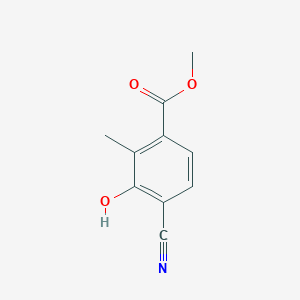
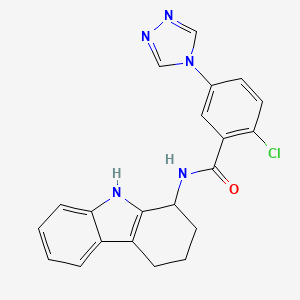
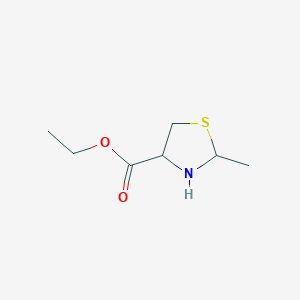
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)

![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
